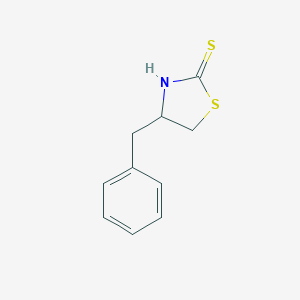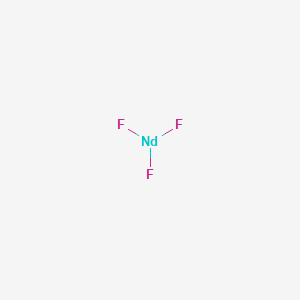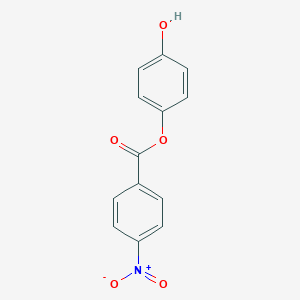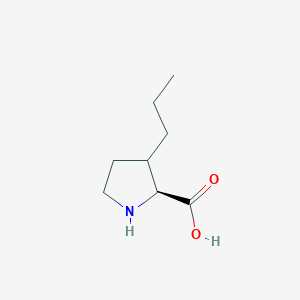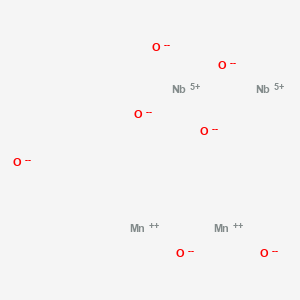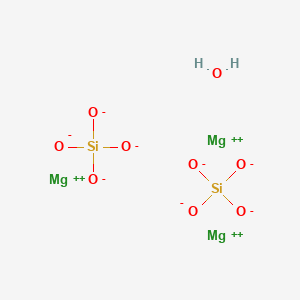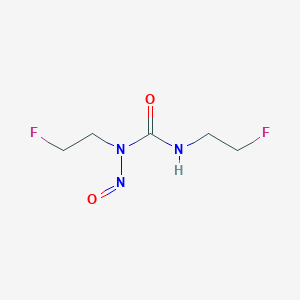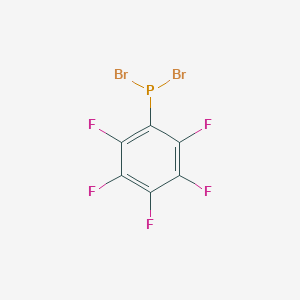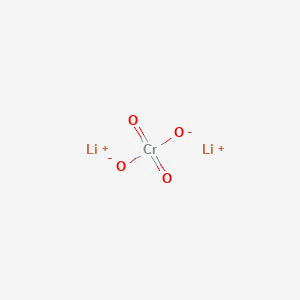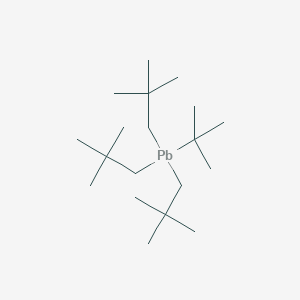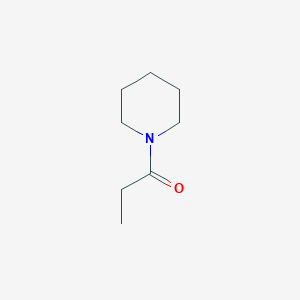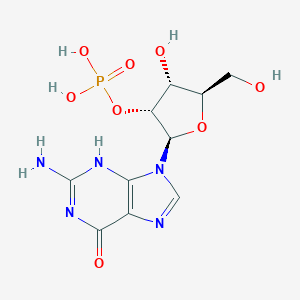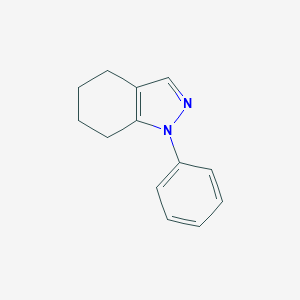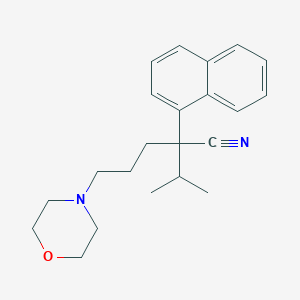
alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetonitrile, also known as SKF 38393, is a synthetic compound that belongs to the class of dopamine receptor agonists. It was first synthesized in 1977 by a team of chemists at the pharmaceutical company Smith Kline & French Laboratories. Since then, SKF 38393 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
The mechanism of action of alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetonitrile 38393 involves its binding to the dopamine D1 receptor, which leads to the activation of intracellular signaling pathways that regulate the activity of various downstream effectors. This results in the modulation of various physiological processes, including the release of neurotransmitters, the regulation of ion channels, and the activation of gene expression.
Efectos Bioquímicos Y Fisiológicos
Alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetonitrile 38393 has been found to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the activation of gene expression. It has been shown to enhance the release of dopamine and other neurotransmitters in various brain regions, including the striatum, prefrontal cortex, and hippocampus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetonitrile 38393 in lab experiments is its selectivity for the dopamine D1 receptor, which allows for the precise modulation of this receptor without affecting other dopamine receptors. However, one of the limitations of using alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetonitrile 38393 is its relatively short half-life, which requires frequent dosing in order to maintain its effects.
Direcciones Futuras
There are several future directions for the research on alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetonitrile 38393, including the development of more potent and selective agonists of the dopamine D1 receptor, the exploration of its potential therapeutic applications in various neurological and psychiatric disorders, and the investigation of its effects on other physiological processes, such as immune function and metabolism. Additionally, the development of novel delivery methods, such as sustained-release formulations, may help to overcome the limitations of alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetonitrile 38393's short half-life.
Métodos De Síntesis
The synthesis of alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetonitrile 38393 involves a multi-step process that starts with the reaction of 1-naphthaleneacetonitrile with isopropylmagnesium bromide to form the corresponding ketone. This ketone is then reacted with 3-chloropropylmorpholine to yield alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetonitrile 38393.
Aplicaciones Científicas De Investigación
Alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetonitrile 38393 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to be a potent and selective agonist of the dopamine D1 receptor, which is involved in the regulation of various physiological processes, including movement, cognition, motivation, and reward.
Propiedades
Número CAS |
13326-38-0 |
|---|---|
Nombre del producto |
alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetonitrile |
Fórmula molecular |
C22H28N2O |
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
5-morpholin-4-yl-2-naphthalen-1-yl-2-propan-2-ylpentanenitrile |
InChI |
InChI=1S/C22H28N2O/c1-18(2)22(17-23,11-6-12-24-13-15-25-16-14-24)21-10-5-8-19-7-3-4-9-20(19)21/h3-5,7-10,18H,6,11-16H2,1-2H3 |
Clave InChI |
MVEGEKZTQWXRNO-UHFFFAOYSA-N |
SMILES |
CC(C)C(CCCN1CCOCC1)(C#N)C2=CC=CC3=CC=CC=C32 |
SMILES canónico |
CC(C)C(CCCN1CCOCC1)(C#N)C2=CC=CC3=CC=CC=C32 |
Sinónimos |
α-Isopropyl-α-(3-morpholinopropyl)-1-naphthaleneacetonitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



